N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 632300-90-4
VCID: VC14898072
InChI: InChI=1S/C19H22FN3O7S3/c20-16-2-1-14(32(25,26)22-3-7-29-8-4-22)11-17(16)21-19(24)18-12-15(13-31-18)33(27,28)23-5-9-30-10-6-23/h1-2,11-13H,3-10H2,(H,21,24)
SMILES:
Molecular Formula: C19H22FN3O7S3
Molecular Weight: 519.6 g/mol

N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide

CAS No.: 632300-90-4

Cat. No.: VC14898072

Molecular Formula: C19H22FN3O7S3

Molecular Weight: 519.6 g/mol

* For research use only. Not for human or veterinary use.

N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide - 632300-90-4

Specification

CAS No. 632300-90-4
Molecular Formula C19H22FN3O7S3
Molecular Weight 519.6 g/mol
IUPAC Name N-(2-fluoro-5-morpholin-4-ylsulfonylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide
Standard InChI InChI=1S/C19H22FN3O7S3/c20-16-2-1-14(32(25,26)22-3-7-29-8-4-22)11-17(16)21-19(24)18-12-15(13-31-18)33(27,28)23-5-9-30-10-6-23/h1-2,11-13H,3-10H2,(H,21,24)
Standard InChI Key UHOXATNNMSRKMQ-UHFFFAOYSA-N
Canonical SMILES C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)NC(=O)C3=CC(=CS3)S(=O)(=O)N4CCOCC4

Introduction

N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structural features, including a thiophene ring, multiple morpholine groups, and a fluorine atom. Its molecular formula is C19H22FN3O7S3, with a molecular weight of approximately 497.5 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activity and applications in drug development.

Structural Features

  • Thiophene Ring: Provides a planar, aromatic structure.

  • Morpholine Groups: Contribute to the compound's solubility and interaction with biological targets.

  • Fluorine Atom: Enhances stability and reactivity due to its electronegativity.

Synthesis

The synthesis of N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide typically involves multi-step reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The optimization of reaction conditions (temperature, pressure, concentration) is crucial for achieving high yields and purity.

Biological Activity and Potential Applications

The biological activity of this compound is likely linked to its interaction with specific molecular targets within biological systems, such as enzymes or receptors. It may exhibit properties like enzyme inhibition or receptor modulation, although detailed mechanisms remain to be fully elucidated. Its unique structural features may enhance its stability and reactivity with biological molecules, making it a candidate for further pharmacological studies.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamideThiophene ring, morpholine groups, fluorine atomPotential for enhanced stability and interaction with biological targets
5-chloro-N-(2-morpholin-4-ylphenyl)thiophene-2-sulfonamideChloro group instead of fluorineDifferent reactivity due to chlorine presence
3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamideLacks fluorine, retains morpholine unitsMay exhibit different biological activities
2-[[(2R)-morpholin-2-yl]phenyl]-5-(2,2,2-trifluoroethoxy)pyrimidin-2-aminesFeatures trifluoroethoxy groupDifferent electronic properties due to trifluoromethyl group

Research Findings and Future Directions

Research on N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide is focused on understanding its interaction with biological targets. Techniques such as surface plasmon resonance or fluorescence polarization could be employed to assess binding interactions quantitatively. Further studies are needed to elucidate its mechanism of action and potential therapeutic effects.

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